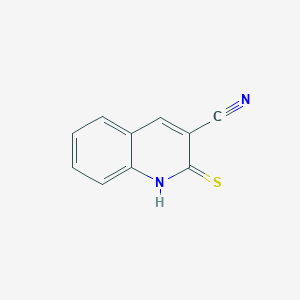

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-sulfanylidene-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIOYVWULPNAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=S)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69513-35-5 | |

| Record name | 2-sulfanylquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate isothiocyanatobenzene with malonic ester derivatives. One common method is the reaction of methyl 2-isothiocyanatobenzoate with methyl malonate under basic conditions to yield methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which can then be converted to the desired carbonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions include a variety of quinoline derivatives with potential biological activities, such as antimicrobial and anticancer agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound is primarily used as a precursor in the synthesis of diverse heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with potential biological activities. For instance, oxidation can lead to quinoline derivatives, while reduction can convert the thioxo group to thiol forms.

Biological Applications

Neurodegenerative Disease Treatment

One notable application of 2-thioxo-1,2-dihydroquinoline-3-carbonitrile is its role as an acetylcholinesterase inhibitor , which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, the compound enhances cholinergic neurotransmission, potentially alleviating symptoms associated with these conditions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. They have been explored as new antibacterial agents effective against resistant bacterial strains. Additionally, some derivatives have demonstrated antiviral properties against viruses like Hepatitis B .

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation by interfering with critical cellular processes. For example, certain derivatives have been found to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell growth .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and catalysts. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Versatile precursor for diverse chemical reactions |

| Neurodegenerative Diseases | Acetylcholinesterase inhibitor | Enhances cholinergic neurotransmission |

| Antimicrobial Activity | Effective against resistant bacterial strains and certain viruses | Significant antibacterial and antiviral properties |

| Anticancer Activity | Inhibits cancer cell proliferation | Interferes with c-Myc/Max/DNA complex formation |

| Industrial Use | Development of new materials and catalysts | Valuable for synthesizing organic compounds |

Case Studies

1. Neuroprotective Effects

A study focused on the neuroprotective effects of this compound showed that it could cross the blood-brain barrier and exert protective effects on neuronal cells. This property highlights its potential in treating neurodegenerative diseases.

2. Anticancer Research

In vitro studies on MCF-7 breast cancer cells demonstrated that certain synthesized derivatives of this compound significantly reduced cell viability. The research indicated that these compounds could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Oxo-dihydroquinoline Derivatives

Compounds such as 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile () and 4-Oxo-1,4-dihydroquinoline-3-carboxamides () share the quinoline scaffold but differ in key functional groups:

- Biological Interactions: Thioxo groups are known to enhance binding to metalloenzymes or receptors due to sulfur’s polarizability, whereas oxo groups may favor hydrogen bonding with polar residues .

- Synthesis : 2-Oxo derivatives (e.g., ) are often synthesized via acylation with thionyl chloride, while thioxo analogs may require sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Table 1: Key Differences Between 2-Thioxo and 2-Oxo Derivatives

Comparison with Thioxo-thiazolidinone Derivatives

Compounds like 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one () feature a thioxo group in a five-membered thiazolidinone ring. Key distinctions include:

- Ring System: The quinoline core in the target compound is bicyclic and aromatic, whereas thiazolidinones are monocyclic and non-aromatic.

- Bioactivity: Thiazolidinone derivatives () exhibit notable antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, attributed to the thioxo group’s interaction with bacterial enzymes. The quinoline scaffold may offer broader pharmacokinetic advantages due to enhanced lipophilicity .

Substituent Effects: Role of Nitrile and Thiophenyl Groups

- Thiophenyl Substituents : Compounds like 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile () demonstrate how heteroaryl groups (e.g., thiophene) can modulate π-π stacking and solubility, a feature that could be exploited in the target compound for material science applications .

Biological Activity

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by its unique thioxo and carbonitrile functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A thioxo group at position 2

- A dihydroquinoline core

- A carbonitrile group at position 3

This combination of functional groups contributes to its diverse reactivity and biological activity.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the carbonitrile and thioxo groups can enhance potency against specific cancer types .

Neuroprotective Effects

The inhibition of acetylcholinesterase not only positions this compound as a candidate for Alzheimer's treatment but also suggests broader neuroprotective effects. Research has shown that this compound can mitigate oxidative stress in neuronal cells, further supporting its potential therapeutic applications in neurodegenerative conditions .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly increased antimicrobial potency compared to the parent compound.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Parent Compound | E. coli | 32 µg/mL |

| Derivative A | E. coli | 16 µg/mL |

| Derivative B | S. aureus | 8 µg/mL |

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives were tested against several cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | HeLa | 25 |

| Derivative C | HeLa | 10 |

| Derivative D | MCF-7 | 15 |

Q & A

What are the common synthetic routes for 2-thioxo-1,2-dihydroquinoline-3-carbonitrile derivatives, and how can reaction conditions be optimized?

Basic Question

The synthesis of this compound derivatives often involves domino reactions or condensation reactions. For example, domino reactions using Morita-Baylis-Hillman adducts with nitroalkenes have yielded 6-nitro-substituted derivatives with high efficiency (78–88% yields) under mild conditions . Thiocarbonylbisthioglycolic acid is a key reagent for introducing the thioxo group, as seen in the synthesis of thiazolidinone derivatives . Optimization typically involves adjusting solvent polarity (e.g., acetic acid for reflux ), temperature, and stoichiometry of reactants. Kinetic studies and TLC monitoring are critical for identifying optimal reaction times and minimizing side products.

What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Basic Question

Structural elucidation requires a combination of:

- IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C=S stretch at ~1200 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve substitution patterns and ring conformations. For example, dihydroquinoline protons typically appear as multiplet signals between δ 2.5–4.5 ppm .

- Single-crystal X-ray diffraction using programs like SHELXL for precise determination of bond lengths, angles, and intermolecular interactions. Disorder in crystal structures, as observed in related compounds, requires careful refinement .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced Question

Discrepancies in antimicrobial or cytotoxic activity data may arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion) or bacterial strain resistance profiles. To address this:

- Standardize testing using CLSI guidelines for minimum inhibitory concentration (MIC) determination.

- Apply inferential statistics (e.g., ANOVA or t-tests) to assess significance across replicates, as emphasized in Research Chemistry curricula .

- Cross-validate results with computational models (e.g., molecular docking) to identify structure-activity relationships (SARs) that explain divergent bioactivity .

What computational strategies complement experimental data for validating the electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) simulations are critical for modeling electronic properties and reaction mechanisms. For example:

- HOMO-LUMO analysis predicts reactivity sites, particularly the electron-deficient carbonitrile group.

- Molecular electrostatic potential (MEP) maps can highlight nucleophilic/electrophilic regions, aiding in understanding substitution patterns observed in derivatives .

- Compare calculated IR/NMR spectra with experimental data to validate computational models. Discrepancies >5% may indicate incomplete basis sets or solvent effects not accounted for in simulations.

How should researchers design experiments to investigate the role of substituents on the dihydroquinoline core?

Advanced Question

A systematic approach is recommended:

- Variation of substituents : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at positions 6 or 8 to study electronic effects on reactivity and bioactivity .

- Steric effects : Compare alkyl (e.g., hexyl) vs. aryl (e.g., phenethyl) substituents using X-ray crystallography to analyze conformational changes .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects on intermediate stability.

What methodologies are effective for analyzing tautomeric equilibria in this compound systems?

Advanced Question

Tautomerism between thione (C=S) and thiol (C-SH) forms can be studied using:

- Variable-temperature NMR to detect exchange broadening or splitting of signals.

- X-ray crystallography at low temperatures (e.g., 100 K) to capture dominant tautomeric states .

- DFT-based energy calculations to predict equilibrium constants and transition states .

How can researchers mitigate challenges in crystallizing this compound derivatives?

Advanced Question

Crystallization difficulties often arise from flexibility or solvent inclusion. Strategies include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Seeding : Introduce microcrystals of analogous compounds to induce growth.

- High-throughput screening : Utilize automated platforms to test >100 solvent combinations.

- Cryocrystallography : For thermally unstable crystals, collect data at 100 K to reduce disorder .

What are best practices for reproducibility in synthesizing and testing this compound derivatives?

Advanced Question

Ensure reproducibility by:

- Detailed reaction logs : Document exact stoichiometry, solvent purity, and temperature gradients.

- Open-data practices : Share raw crystallographic data (e.g., CIF files) and spectral traces in supplementary materials .

- Collaborative validation : Partner with independent labs to replicate bioactivity assays or synthetic procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.